molecular formula C8H13N3 B2581909 2-Amino-5-[(dimethylamino)methyl]pyridine CAS No. 1197404-30-0

2-Amino-5-[(dimethylamino)methyl]pyridine

Cat. No.: B2581909
CAS No.: 1197404-30-0
M. Wt: 151.213
InChI Key: SDVRXHFNSQTUGR-UHFFFAOYSA-N
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Description

2-Amino-5-[(dimethylamino)methyl]pyridine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a dimethylaminomethyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine typically involves the reaction of 2-chloromethyl-5-nitropyridine with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(dimethylamino)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-5-[(dimethylamino)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(dimethylamino)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylaminomethyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(dimethylamino)methyl]pyridine is unique due to the presence of both an amino group and a dimethylaminomethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

5-[(dimethylamino)methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVRXHFNSQTUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197404-30-0
Record name 5-[(dimethylamino)methyl]pyridin-2-amine
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